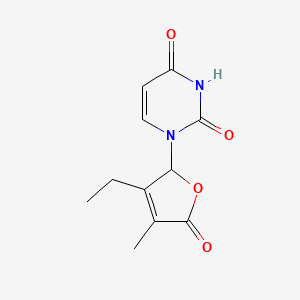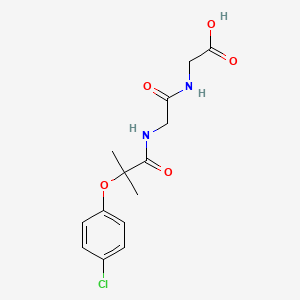
Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- is a synthetic compound characterized by the presence of a glycine backbone modified with a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.
Coupling with Glycine: The chlorophenoxyacetyl chloride is then reacted with glycine in the presence of a base, such as triethylamine, to form the intermediate compound.
Final Coupling: The intermediate is further reacted with another glycine molecule under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and protein modifications.
Medicine
Medically, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism by which Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- exerts its effects involves its interaction with specific molecular
Properties
CAS No. |
60794-10-7 |
|---|---|
Molecular Formula |
C14H17ClN2O5 |
Molecular Weight |
328.75 g/mol |
IUPAC Name |
2-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H17ClN2O5/c1-14(2,22-10-5-3-9(15)4-6-10)13(21)17-7-11(18)16-8-12(19)20/h3-6H,7-8H2,1-2H3,(H,16,18)(H,17,21)(H,19,20) |
InChI Key |
XUWBUKBIHUQVEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCC(=O)NCC(=O)O)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


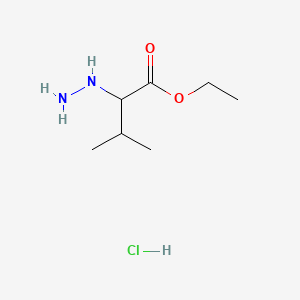
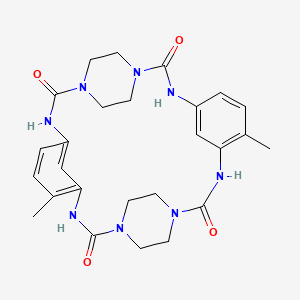

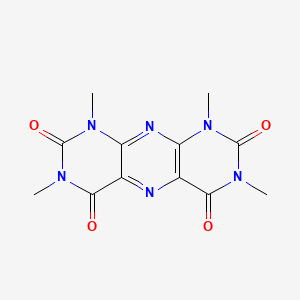


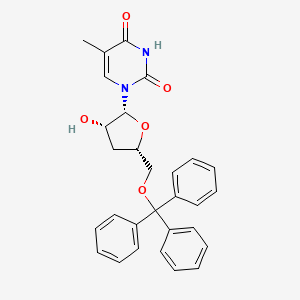
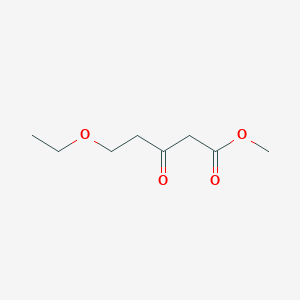
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)
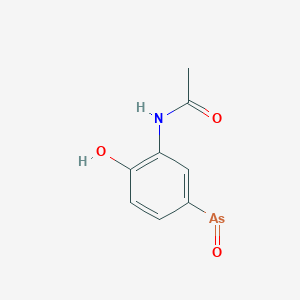
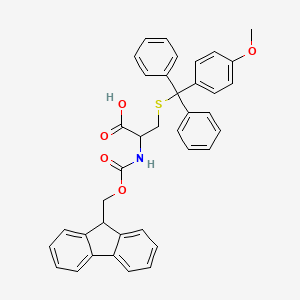
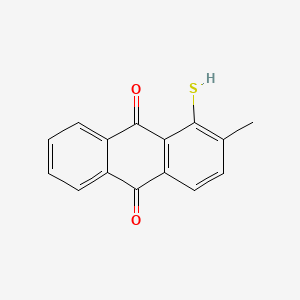
![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
